molecular formula C19H19FN2O2 B2781386 2-(4-fluorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide CAS No. 941872-50-0

2-(4-fluorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide

Cat. No. B2781386
CAS RN: 941872-50-0
M. Wt: 326.371
InChI Key: VHQKRMSCAJEQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide, commonly known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPOP is a synthetic compound that belongs to the class of amides and is known for its unique chemical properties.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots.

Mode of Action

The compound interacts with its target, factor Xa, by binding to it . This binding inhibits the activity of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . As a result, the formation of blood clots is prevented.

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway that leads to blood clot formation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin . This disruption in the pathway leads to a decrease in the formation of fibrin, the main component of blood clots, thereby preventing clot formation.

Result of Action

The molecular effect of the compound’s action is the inhibition of factor Xa, which prevents the conversion of prothrombin to thrombin . On a cellular level, this results in a decrease in the formation of fibrin, preventing the formation of blood clots. This can help prevent conditions caused by blood clots, such as stroke and deep vein thrombosis.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption, distribution, metabolism, and excretion of the compound.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-15-6-4-14(5-7-15)13-18(23)21-16-8-10-17(11-9-16)22-12-2-1-3-19(22)24/h4-11H,1-3,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQKRMSCAJEQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide

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